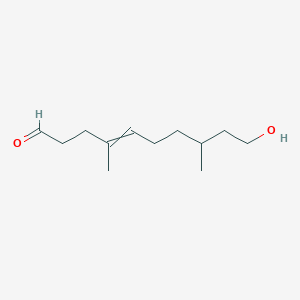
10-Hydroxy-4,8-dimethyldec-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-4,8-dimethyldec-4-enal is an organic compound known for its floral and fruity aroma. It is a member of the aliphatic aldehydes family and is often used in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-4,8-dimethyldec-4-enal typically involves the aldol condensation of suitable aldehydes followed by selective reduction and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxy-4,8-dimethyldec-4-enal undergoes various chemical reactions, including:
Oxidation: Converts the aldehyde group to a carboxylic acid.
Reduction: Reduces the aldehyde group to a primary alcohol.
Substitution: Involves the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed.
Major Products
Oxidation: Produces 10-Hydroxy-4,8-dimethyldecanoic acid.
Reduction: Yields 10-Hydroxy-4,8-dimethyldecanol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-4,8-dimethyldec-4-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 10-Hydroxy-4,8-dimethyldec-4-enal involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but its aldehyde group plays a crucial role in its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Decenal: Another aliphatic aldehyde with a similar structure but lacks the hydroxyl group.
10-Hydroxy-4-decenal: Similar but without the methyl groups at positions 4 and 8.
4,8-Dimethyldecanal: Similar but lacks the hydroxyl group and the double bond.
Uniqueness
10-Hydroxy-4,8-dimethyldec-4-enal is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. Its floral and fruity aroma also sets it apart from other similar compounds, making it highly valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
65210-18-6 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
10-hydroxy-4,8-dimethyldec-4-enal |
InChI |
InChI=1S/C12H22O2/c1-11(7-4-9-13)5-3-6-12(2)8-10-14/h5,9,12,14H,3-4,6-8,10H2,1-2H3 |
InChI-Schlüssel |
JOSLAGASMJFNLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)CCC=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


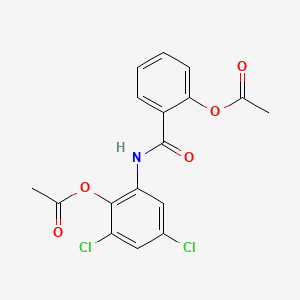

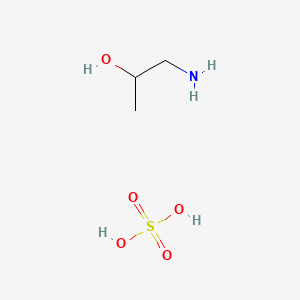
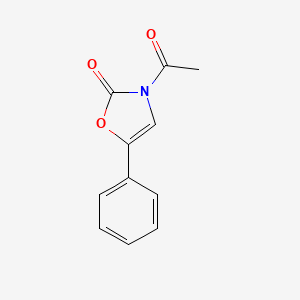


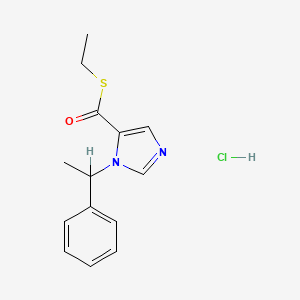
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
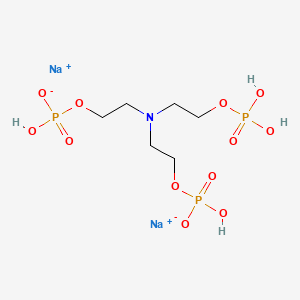
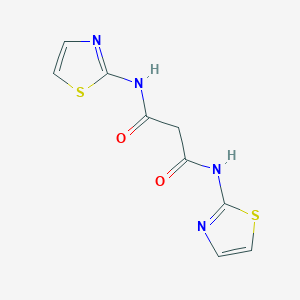
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)

![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
